molecular formula C9H17NO2S B13240639 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13240639
M. Wt: 203.30 g/mol
InChI Key: BZQGOUBOMVRRPR-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane ( 1706431-81-3) is a high-purity chemical building block offered for research and development purposes . This compound features a molecular formula of C9H17NO2S and a molecular weight of 203.30 g/mol . Its structure incorporates the 8-azabicyclo[3.2.1]octane scaffold, a bridged tropane analogue of significant interest in medicinal chemistry, functionalized with an ethanesulfonyl group . As a versatile synthetic intermediate, this compound is primarily valued in early-stage scientific research. It may be used in the exploration of new pharmacologically active molecules, particularly in the synthesis of analogs for receptor binding studies . The ethanesulfonyl moiety can influence the molecule's physicochemical properties and serve as a key functional handle for further chemical modification, making it a valuable reagent for constructing compound libraries in drug discovery efforts . Researchers are advised to handle this material with appropriate precautions; refer to the safety data sheet for comprehensive hazard information. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal utilization .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

3-ethylsulfonyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H17NO2S/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3

InChI Key

BZQGOUBOMVRRPR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves the use of intramolecular cycloaddition reactions. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

Key Observations :

  • Sulfonamide Impact: Sulfonamide groups (e.g., in compound 33, ) improve selectivity for monoamine transporters over hERG channels, reducing cardiac toxicity risks . This suggests 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane may share this advantage.
  • Tropane Scaffold Flexibility : Substituents at C3 dictate target specificity. For example, RTI336’s 4-chlorophenyl group enhances DAT affinity, while WF-31’s isopropylphenyl group favors SERT .

Physicochemical Properties

Table 3: Elemental Analysis and Stability
Compound Calculated C/H/N (%) Found C/H/N (%) Physical State Reference
21f () C:69.52; H:6.40; N:2.62 C:69.30; H:6.58; N:2.44 Yellow oil
22f () C:67.26; H:5.46; N:2.53 C:67.44; H:5.45; N:2.56 Yellow oil
3-(Ethanesulfonyl) Inferred: C: ~55; H: ~7; N: ~5 Likely solid

Key Observations :

  • Stability : Sulfonamide derivatives (e.g., compound 33) are often solids with higher melting points than oil-phase diarylmethoxyethylidenyl analogs .

Biological Activity

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound belonging to the class of azabicyclo compounds. Its unique structure, characterized by an ethanesulfonyl group attached to the bicyclic framework, significantly influences its biological activities and pharmacological potential. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure derived from the 8-azabicyclo[3.2.1]octane scaffold, which is known for its relevance in pharmacology, particularly in drug development targeting neurotransmitter systems. The ethanesulfonyl group enhances solubility and interaction capabilities compared to other similar compounds.

Biological Activity Overview

Research indicates that 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane may act as a monoamine reuptake inhibitor , influencing neurotransmitter levels in the brain and potentially treating mood disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems makes it a candidate for various therapeutic applications.

Key Biological Targets

The primary biological targets of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane include:

  • Serotonin Transporters (SERT)
  • Dopamine Transporters (DAT)
  • Norepinephrine Transporters (NET)

These targets are crucial for the regulation of mood, behavior, and cognitive functions.

The compound's mechanism of action involves binding to neurotransmitter transporters, inhibiting their reuptake and thereby increasing the availability of monoamines in the synaptic cleft. This mechanism is similar to that of established antidepressants, which aim to enhance serotonergic and dopaminergic signaling.

Synthesis and Derivatives

Synthesis of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves several key steps:

  • Formation of the bicyclic structure.
  • Introduction of the ethanesulfonyl group.
  • Purification and characterization of the final product.

Research into structural modifications has led to derivatives with enhanced biological activities, expanding the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related azabicyclo compounds:

  • Study on Monoamine Reuptake Inhibition :
    • A study demonstrated that derivatives of azabicyclo[3.2.1]octane exhibited significant inhibition of serotonin and dopamine reuptake, suggesting potential antidepressant effects .
  • Pharmacological Evaluation :
    • Another research highlighted that modifications in the bicyclic structure can lead to enhanced binding affinity for neurotransmitter transporters, indicating a correlation between structure and activity .
  • Therapeutic Applications :
    • Compounds similar to 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane have been evaluated for their efficacy in treating anxiety disorders and ADHD, showcasing their versatility as pharmacological agents .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane:

Compound NameStructural FeaturesUnique Aspects
(1R,4R)-2,5-diazabicyclo[2.2.1]heptaneBicyclic structure with two nitrogen atomsDifferent nitrogen positioning affects reactivity
2-azabicyclo[2.2.1]heptane derivativesSimilar bicyclic core but lacks sulfonyl groupsVariability in substituents leads to diverse properties
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideOxygen instead of nitrogen in one ringPotentially different biological activities

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